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Fundamental Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of megestrol acetate from clinical studies.

Parameter Value(s) and Conditions Study Details / Population

Solubility Water: 2 µg/mL at 37°C; Plasma: 24 µg/mL at 37°C [1] [2] N/A

| Time to Peak Concentration (T~max~) | Tablet: 1-3 hours [3] Suspension: Median 3-5 hours [1] | Healthy

subjects (tablet); AIDS patients, 800 mg/day (suspension) [1] [3] | | Peak Plasma Concentration (C~max~)

| 800 mg suspension: 753 ± 539 ng/mL [1] 750 mg suspension: 490 ± 238 ng/mL [1] 625 mg ES suspension:

Bioequivalent to 800 mg of 40 mg/mL suspension [2] | AIDS patients (21 days); Asymptomatic HIV-positive

males (14 days); Healthy volunteers under fed conditions [1] [2] | | Area Under Curve (AUC) | 800 mg

suspension: 10476 ± 7788 ng·h/mL [1] 750 mg suspension: 6779 ± 3048 ng·h/mL [1] | AIDS patients (21

days); Asymptomatic HIV-positive males (14 days) [1] | | Effect of Food (Nano-Crystallized Formulation)

| Bioavailability increased 2.2-fold; Absorption rate decreased 0.58-fold [4] | Single-dose study in 79

individuals (fasting vs. fed) [4] | | Terminal Half-Life (t~1/2~) | Data from studies with sampling up to 120

hours post-dose [5] | Healthy Korean male subjects [5] |
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Absorption and the Impact of Formulation

Biopharmaceutics Classification and Basic Absorption

Megestrol acetate is classified as a BCS Class II drug, meaning it has low solubility and high membrane

permeability [5]. This low solubility is the primary rate-limiting factor for its absorption and results in

variable and often incomplete oral bioavailability [5].

The Critical Role of Food and Formulation

The absorption of megestrol acetate is significantly influenced by food intake and formulation technology.

Food Effect: The bioavailability of megestrol acetate is markedly increased when administered with

food, particularly a high-fat meal. For a nano-crystallized formulation (NCMA), a study found that food
increased the relative bioavailability by 2.2 times, although it also slowed the absorption rate [4]. This

effect is attributed to improved dissolution in the presence of dietary lipids.
Formulation Advancements: To overcome solubility limitations and reduce the variability caused by

food, newer formulations have been developed.
Oral Suspensions: Liquid suspensions can improve absorption compared to tablets.

Nano-Crystallized Formulations (e.g., Megace ES): These are engineered to increase the
surface area of the drug, enhancing its dissolution rate and absorption. The Megace ES (125
mg/mL) concentrated suspension is designed to be taken without regard to meals and provides
equivalent plasma exposure at a lower volume (625 mg) compared to the older suspension

(800 mg of the 40 mg/mL formulation) under fed conditions [2] [5]. This technology helps
mitigate the food effect and makes dosing more convenient and reliable for patients with poor

appetite [5] [4].

The following diagram illustrates the journey of megestrol acetate from administration to absorption,

highlighting the key factors that influence this process.
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Metabolism and Elimination

Metabolic Pathways

Megestrol acetate undergoes extensive hepatic metabolism [3]. The primary enzymes responsible are:

Cytochrome P450 3A4 (CYP3A4): Plays a major role in oxidative metabolism [3].

UDP-glucuronosyltransferases (UGTs): Responsible for conjugation reactions (glucuronidation) [3].

These metabolic pathways make megestrol acetate susceptible to drug-drug interactions with other

substrates, inducers, or inhibitors of CYP3A4 [3].
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Identified Metabolites and Excretion

Urinary Metabolites: Studies in humans have identified several metabolites in urine, including 2α-
hydroxymegestrol acetate, 6-hydroxymethyl megestrol acetate, and 2α-hydroxy-6-
hydroxymethyl megestrol acetate, which are excreted primarily as glucuronide conjugates [6].
Other more polar (tri- and tetrahydroxy) metabolites have also been detected [6].

Routes of Elimination:
Urine: The major route of elimination. Within 10 days of administration, 56.5% to 78.4% (mean

66.4%) of the administered radioactivity from a labeled dose is recovered in urine [1].
Feces: 7.7% to 30.3% (mean 19.8%) is excreted via the feces [1].

The total recovered radioactivity is typically between 83% and 95% [1]. Part of the unaccounted
radioactivity may be due to respiratory excretion as labeled carbon dioxide or storage in fat

tissues [1].

The diagram below summarizes the metabolic fate and elimination of megestrol acetate in the body.
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Megestrol Acetate Metabolism and Elimination
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Experimental Protocols for Key Studies

Bioequivalence Study Protocol [5]

Objective: To assess the bioequivalence of two orally administered megestrol acetate suspensions

(625 mg/5 mL) in healthy subjects.
Design: A randomized, open-label, single-dose, two-period crossover study.
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Subjects: 54 healthy Korean male adults.

Procedure: Subjects were randomized into one of two sequence groups (Test-Reference or
Reference-Test). After an overnight fast, they received a single 625 mg/5 mL oral dose of either the

test or reference formulation. A two-week washout period separated the two treatment periods.
Pharmacokinetic Sampling: Blood samples (6 mL) were collected pre-dose and at 17 time points up

to 120 hours post-dose (10, 20, 30, 45 min; 1, 1.25, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96, 120 h).
Bioanalysis: Plasma concentrations of megestrol acetate were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food-Effect Study Protocol (Nano-Crystallized Formulation) [4]

Objective: To quantitatively investigate the food effect on the pharmacokinetics of nano-crystallized
megestrol acetate (NCMA).

Design: A single-dose study under fasting and fed conditions.
Subjects: 79 individuals (39 in fasting state, 40 in fed state).

Procedure: The fed group received a high-fat meal before drug administration. All subjects received
a single dose of NCMA.

Pharmacokinetic Sampling: Plasma concentrations were measured for up to 120 hours after
dosing.

Modeling: Population pharmacokinetic modeling (using NONMEM 7.3) was performed on the data. A
two-compartment model with first-order absorption linked to a recycling compartment best described

the concentration-time data, accounting for observed multiple peaks.

Clinical and Research Implications

Dosing Considerations: The significant food effect necessitates consistent administration relative to
meals, especially for non-nano formulations, to maintain stable exposure. The development of nano-

crystallized formulations is a direct response to this challenge, offering more predictable absorption
[2] [4].

Drug Interaction Potential: As a substrate of CYP3A4 and UGTs, co-administration of megestrol
acetate with strong inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) of these enzymes may

alter its plasma concentrations and require dose monitoring [3]. One known interaction is with
indinavir; megestrol acetate decreases indinavir exposure, necessitating a higher dose of the

antiviral [2].
Special Populations: While comprehensive studies may be lacking, caution is advised in patients

with hepatic impairment due to the primary role of the liver in metabolism. Dose selection for elderly
patients should also be cautious, often starting at the low end of the dosing range, reflecting a higher

likelihood of decreased organ function [3] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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